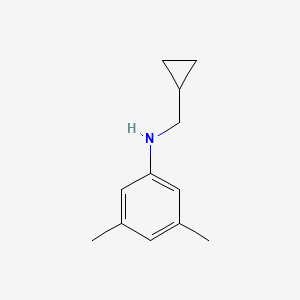

N-(cyclopropylmethyl)-3,5-dimethylaniline

Übersicht

Beschreibung

N-(cyclopropylmethyl)-3,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the aniline ring, which also contains two methyl groups at the 3 and 5 positions. The unique structure of this compound imparts specific chemical and physical properties, making it of interest in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3,5-dimethylaniline can be achieved through several methods. One common approach involves the reaction of 3,5-dimethylaniline with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Another method involves the hydrogenation of a precursor compound, such as N-(cyclopropylmethyl)-3,5-dimethylbenzamide, using a suitable catalyst like palladium on carbon (Pd/C) under hydrogen gas. This method provides a high yield of the desired product with relatively mild reaction conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the yield and purity of the compound. Additionally, green chemistry principles, such as the use of less hazardous reagents and solvents, can be applied to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

N-(cyclopropylmethyl)-3,5-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

Oxidation: Quinones, nitroso compounds.

Reduction: Amine derivatives.

Substitution: Nitroanilines, halogenated anilines.

Wissenschaftliche Forschungsanwendungen

N-(cyclopropylmethyl)-3,5-dimethylaniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(cyclopropylmethyl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(cyclopropylmethyl)-aniline: Lacks the methyl groups at the 3 and 5 positions, resulting in different chemical and biological properties.

3,5-dimethylaniline: Lacks the cyclopropylmethyl group, leading to variations in reactivity and applications.

N-(cyclopropylmethyl)-4-methylaniline: Contains a methyl group at the 4 position instead of the 3 and 5 positions, affecting its chemical behavior and uses.

Uniqueness

N-(cyclopropylmethyl)-3,5-dimethylaniline is unique due to the presence of both the cyclopropylmethyl group and the two methyl groups at the 3 and 5 positions. This combination imparts specific steric and electronic effects, influencing its reactivity and interactions with biological targets. The compound’s unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Biologische Aktivität

N-(Cyclopropylmethyl)-3,5-dimethylaniline is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by relevant data and research findings.

Structural Overview

The compound this compound features a cyclopropylmethyl group attached to an aniline structure with two methyl groups at the 3 and 5 positions of the aromatic ring. This specific arrangement influences both its chemical properties and biological activity.

The biological activity of this compound is hypothesized to arise from its interactions with various molecular targets, including enzymes and receptors. The cyclopropylmethyl moiety is believed to enhance binding affinity and specificity towards these targets, potentially modulating physiological responses through inhibition or activation of specific pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : There is emerging evidence that this compound may possess anticancer activity, although detailed studies are needed to confirm these effects and elucidate the underlying mechanisms.

- Enzyme Inhibition : The compound's ability to interact with specific enzymes could lead to therapeutic applications in conditions where enzyme modulation is beneficial.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and potential activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopropylmethyl group; dimethyl substitutions | Specific methyl positioning affects reactivity |

| N-(Cyclopropylmethyl)-2,4-dimethylaniline | Cyclopropylmethyl group; dimethyl substitutions | Varying methyl positions influence biological activity |

| N-(Cyclopropylmethyl)-2,5-dimethylaniline | Cyclopropylmethyl group; dimethyl substitutions | Different methyl positioning affecting reactivity |

This comparison highlights how variations in substituent positioning can lead to distinct biological profiles and reactivities among these compounds.

Case Studies and Research Findings

Several studies have been conducted to investigate the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The presence of the cyclopropyl group was noted to enhance this effect compared to non-cyclopropyl analogs.

- Cytotoxicity Assays : In vitro assays revealed that this compound showed cytotoxic effects on cancer cell lines. The mechanism appears to involve apoptosis induction through specific receptor interactions.

- Enzyme Interaction Studies : Research focused on the binding affinity of this compound with certain enzymes has shown promising results. It was found that the cyclopropylmethyl group significantly increases binding efficiency, suggesting potential for drug development targeting enzyme-related diseases.

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-3,5-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-5-10(2)7-12(6-9)13-8-11-3-4-11/h5-7,11,13H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSDINKZWPICLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NCC2CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80635995 | |

| Record name | N-(Cyclopropylmethyl)-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356539-49-6 | |

| Record name | N-(Cyclopropylmethyl)-3,5-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80635995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.